Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate

Descripción

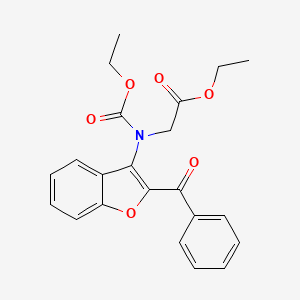

Ethyl ((2-benzoyl-1-benzofuran-3-yl)(ethoxycarbonyl)amino)acetate (CAS: 301538-54-5) is a benzofuran-derived ester with a molecular formula of C₂₂H₂₁NO₆ and a molecular weight of 395.416 g/mol . Its structure features a benzofuran core substituted at the 3-position with an ethoxycarbonylamino group and at the 2-position with a benzoyl moiety. The compound is notable for its complex ester and carbamate functionalities, which influence its reactivity and physical properties.

Propiedades

Número CAS |

301538-54-5 |

|---|---|

Fórmula molecular |

C22H21NO6 |

Peso molecular |

395.4 g/mol |

Nombre IUPAC |

ethyl 2-[(2-benzoyl-1-benzofuran-3-yl)-ethoxycarbonylamino]acetate |

InChI |

InChI=1S/C22H21NO6/c1-3-27-18(24)14-23(22(26)28-4-2)19-16-12-8-9-13-17(16)29-21(19)20(25)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |

Clave InChI |

VCOPMHJADXMZTK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CN(C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Etil ((2-benzoil-1-benzofuran-3-YL)(etoxicarbonil)amino)acetato típicamente involucra la reacción del etil 2-(2,4-dimetoxi benzoil)acetato con 3-metoxi fenol en presencia de un catalizador como FeCl3 y aditivos como 2,2′-bipiridina . La reacción se lleva a cabo en un solvente como dicloroetano (DCE) a temperaturas elevadas (alrededor de 70°C) para obtener el producto deseado .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para Etil ((2-benzoil-1-benzofuran-3-YL)(etoxicarbonil)amino)acetato no están bien documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, usar solventes y reactivos de grado industrial y emplear reactores de flujo continuo para mejorar el rendimiento y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Etil ((2-benzoil-1-benzofuran-3-YL)(etoxicarbonil)amino)acetato puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo benzoilo en un grupo bencilo.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo del benzofurano, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan típicamente.

Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo) y nucleófilos (por ejemplo, aminas) en condiciones controladas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o hidrocarburos.

Aplicaciones Científicas De Investigación

Research indicates that Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing benzofuran derivatives can exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Potential : The structural features of this compound suggest it may interact with biological targets involved in cancer progression. Preliminary studies indicate cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Therapeutic Applications

The therapeutic potential of Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate is being explored in several areas:

Anticancer Agents

The compound's ability to inhibit tumor growth has been demonstrated in vitro. Further studies are needed to evaluate its efficacy in vivo and to understand the pathways through which it exerts its effects.

Antimicrobial Agents

Given its promising antimicrobial properties, this compound could be developed into a new class of antimicrobial agents, particularly against resistant strains of bacteria.

Case Studies

Several case studies have focused on the synthesis and application of similar benzofuran derivatives:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzofuran derivatives and their evaluation as potential anticancer agents. The findings suggested that modifications to the benzofuran structure could enhance biological activity.

- Case Study 2 : Research conducted on related compounds demonstrated their effectiveness against various microbial strains, emphasizing the importance of structural diversity in developing new antimicrobial therapies.

Mecanismo De Acción

El mecanismo de acción de Etil ((2-benzoil-1-benzofuran-3-YL)(etoxicarbonil)amino)acetato implica su interacción con objetivos moleculares y vías específicos. La porción de benzofurano se sabe que interactúa con varias enzimas y receptores, modulando su actividad y conduciendo a los efectos biológicos observados . Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Benzofuran-Based Esters with Sulfinyl Groups

Compounds such as methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (CAS: N/A) and ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate (CAS: N/A) share the benzofuran backbone but differ in substituents. These analogues incorporate sulfinyl groups (S=O) instead of the benzoyl-ethoxycarbonylamino moiety, leading to distinct electronic and steric profiles. For example:

Ethoxycarbonylamino-Substituted Derivatives

- Ethyl 2-[(ethoxycarbonyl)amino]-2-(1-tosyl-1H-pyrrol-2-yl)acetate (7j): This compound (C₂₂H₂₂N₂O₅SNa) features a tosyl-pyrrole substituent instead of the benzofuran-benzoyl system. It is synthesized via Bi/Fe catalysis and has a melting point of 138.9°C .

- Ethyl 2-((ethoxycarbonyl)amino)acetate (CAS: 999-30-4): A simpler analogue lacking the benzofuran ring, this compound serves as a precursor in carbamate synthesis .

Physical and Chemical Properties

Pharmacological and Functional Comparisons

- Antimicrobial Activity : Benzofuran-sulfinyl derivatives show promise against bacterial and fungal pathogens .

- Anti-inflammatory Potential: Indole-acetate analogues (e.g., Ethyl 5-(ethoxycarbonyl)methoxy]-1-alkyl/aryl-2-methyl-indole-3-carboxylate) demonstrate in vivo anti-inflammatory effects comparable to indomethacin .

Key Research Findings and Gaps

Structural Stability : The benzofuran core in sulfinyl derivatives (e.g., ) is more rigid due to π–π interactions, whereas the target compound’s benzoyl group may introduce steric hindrance.

Synthetic Challenges: Bi/Fe catalysis (used for 7j, 7k, 7l ) is effective for introducing ethoxycarbonylamino groups but requires stringent conditions for light- and acid-sensitive products.

Actividad Biológica

Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate, with the CAS number 301538-54-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H21NO6

- Molecular Weight : 395.4 g/mol

- Structure : The compound features a benzofuran moiety, which is known for various biological activities, and an ethoxycarbonyl group that may influence its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. The structure–activity relationship (SAR) analyses suggest that modifications in the benzofuran structure can enhance antimicrobial potency.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate | TBD | Antimicrobial |

| Benzofuran Derivative A | 6.25 | Active against S. aureus |

| Benzofuran Derivative B | 4.01–4.23 | Active against A. niger |

Studies have reported that certain benzofuran derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against various bacterial strains, indicating a promising scope for ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate in antimicrobial applications .

Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties, which can mitigate oxidative stress in biological systems. The presence of specific functional groups in the ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate may contribute to its ability to scavenge free radicals effectively.

Anti-inflammatory Effects

Research has suggested that compounds with similar structures possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This action could make ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate a candidate for therapeutic applications in inflammatory diseases.

The mechanism by which ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in microbial resistance, oxidative stress response, and inflammatory pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study tested various benzofuran derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications in the benzene ring significantly impacted their MIC values. Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate's structure suggests it may share similar efficacy .

- Oxidative Stress Reduction : In vitro assays demonstrated that certain benzofuran derivatives reduced oxidative stress markers in cell cultures, suggesting potential therapeutic benefits for conditions associated with oxidative damage .

- Inflammation Modulation : Experimental models showed that related compounds could downregulate inflammatory markers, indicating a possible role for ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate in managing inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via catalytic methods using Bi(OTf)₃ or Fe(ClO₄)₃ catalysts under mild conditions (e.g., methanol solvent, room temperature). Key steps include:

- Substrate Preparation : Combine urea/benzamide derivatives, ethyl glyoxylate, and substituted benzofuran precursors.

- Catalytic Optimization : Test Bi vs. Fe catalysts for yield differences (e.g., Bi often produces solids, while Fe yields oils). Monitor via TLC (Rf ~0.56–0.58) and purify via column chromatography (ethyl acetate/petroleum ether) .

- Yield Improvement : Adjust stoichiometry (1:1.2 molar ratio of amine to aldehyde) and reaction time (3–12 hours).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzoyl protons at δ 7.3–8.1 ppm). MS (EI or HRMS) for molecular ion validation (e.g., m/z 366.39 for C₂₂H₂₂O₅) .

- Crystallography : X-ray diffraction (Cu-Kα radiation) to resolve bond lengths/angles. Refine via SHELXL (e.g., triclinic P1 space group, α/β/γ angles ~94–105°) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow OSHA/GHS guidelines:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can catalytic efficiency discrepancies between Bi and Fe catalysts be resolved in the synthesis of related benzofuran derivatives?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 09) to compare transition-state energies for Bi (Lewis acid) vs. Fe (redox-active) pathways.

- Kinetic Profiling : Conduct time-resolved NMR to identify intermediates (e.g., enamine vs. carbocation species).

- By-Product Analysis : Characterize side products via GC-MS (e.g., ethyl acetate by-products from ester hydrolysis) .

Q. What challenges arise in resolving crystallographic data for benzofuran-based compounds, and how are they addressed using SHELX?

- Methodological Answer :

- Data Collection : Ensure high-resolution (<1.0 Å) datasets at low temperature (100 K) to reduce thermal motion.

- Refinement : Apply SHELXL restraints for disordered ethoxy groups. Use OLEX2 for graphical validation of H-bonding (e.g., π–π stacking at 3.84 Å) and R-factor convergence (<0.05) .

- Twinned Data : For cases with α/β angle deviations >5°, employ TWINLAW in SHELXL to model pseudo-merohedral twinning .

Q. How can contradictions in reaction pathways (e.g., abnormal Michael additions) be experimentally resolved for ethyl malonate derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled ethyl malonate to track carbonyl migration via 2D NMR (HSQC/HMBC).

- Competition Experiments : Compare product ratios under varying pH (e.g., acidic vs. basic conditions) to identify dominant mechanisms.

- Theoretical Modeling : Map potential energy surfaces (PES) using ORCA to predict rearrangement vs. direct addition pathways .

Q. What computational strategies are recommended for studying the compound’s thermodynamic properties and binding interactions?

- Methodological Answer :

- Thermodynamics : Calculate heats of formation (ΔHf) via Gaussian 09 using B3LYP/6-311+G(d,p). Compare with experimental GC-MS data (e.g., ionization potentials) .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase enzymes). Validate with MD simulations (NAMD, 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.